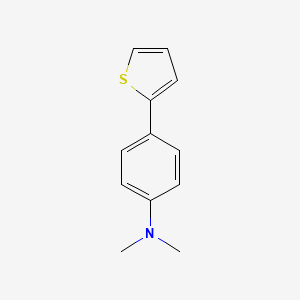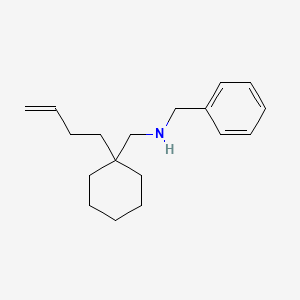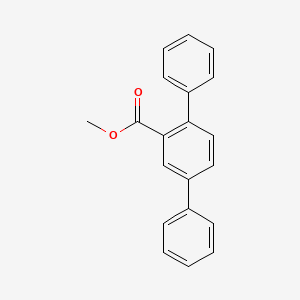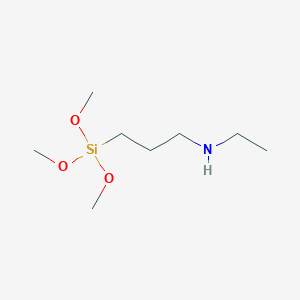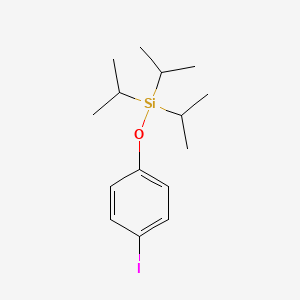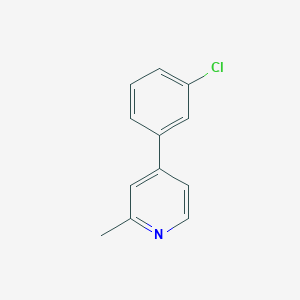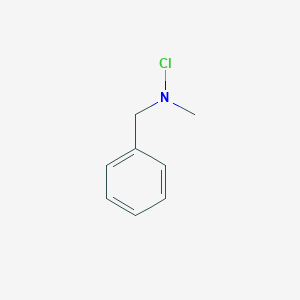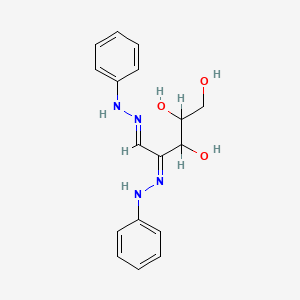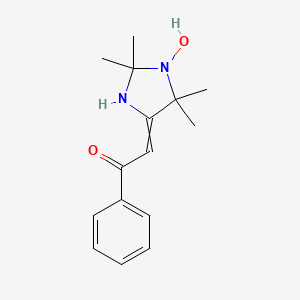
Agn-PC-037fff
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-037fff is a synthetic compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-037fff typically involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to accommodate larger quantities. This requires the use of industrial-grade equipment and adherence to stringent safety and quality control standards. The process may involve continuous flow reactors, automated systems for monitoring reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-037fff undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to promote the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with altered functional groups.
Scientific Research Applications
Agn-PC-037fff has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: this compound is utilized in the production of specialty chemicals, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of Agn-PC-037fff involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Agn-PC-037fff include:
AGN-PC-0MXVWT: Known for its high affinity against epidermal growth factor receptor (EGFR).
AGN-PC-0CUK9P: Exhibits dual inhibition properties targeting specific receptors.
Uniqueness
This compound stands out due to its unique combination of stability, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Properties
CAS No. |
6118-40-7 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-(1-hydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C15H20N2O2/c1-14(2)13(16-15(3,4)17(14)19)10-12(18)11-8-6-5-7-9-11/h5-10,16,19H,1-4H3 |
InChI Key |
KRLVNANZKMGEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC(=O)C2=CC=CC=C2)NC(N1O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
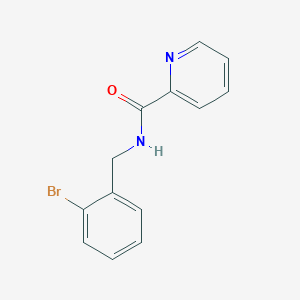
![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
